9-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound features a purine core substituted at position 9 with a 1,3-benzodioxole moiety and at position 2 with a 2-ethoxyphenyl group. The 2-ethoxy group contributes to lipophilicity, which may influence pharmacokinetic properties such as absorption and metabolism .
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-2-29-13-6-4-3-5-12(13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)11-7-8-14-15(9-11)31-10-30-14/h3-9H,2,10H2,1H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZMRVLGLKBKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 441.46 g/mol. The structure features a purine core substituted with a benzodioxole and ethoxyphenyl moiety, which are believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, compounds similar in structure to the target compound have shown effectiveness against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . The structure-activity relationship (SAR) studies suggest that modifications on the benzodioxole ring enhance antimicrobial efficacy.
Anticancer Potential
The compound has been evaluated for its anticancer properties in various in vitro assays. In a study assessing the antitumor activity of related compounds, it was found that specific substitutions on the purine ring could lead to enhanced cytotoxic effects against cancer cell lines . The National Cancer Institute's screening highlighted promising results, indicating that the compound may inhibit tumor growth through apoptosis induction.
Enzyme Inhibition
Inhibition of specific enzymes is another mechanism through which this compound may exert its biological effects. For example, it has been suggested that similar compounds can inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes . This inhibition could have implications for treating inflammatory diseases and conditions associated with excessive phospholipid accumulation.
The proposed mechanism of action involves the interaction of the compound with various molecular targets:
- Enzyme Binding : The compound likely binds to active sites on enzymes, altering their activity and leading to downstream effects.
- Cell Signaling Pathways : It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| NCI Screening | Identified anticancer activity against multiple cell lines | Potential for development as an anticancer agent |
| Antimicrobial Evaluation | Significant activity against Xanthomonas axonopodis | Possible use in agricultural applications |
| Enzyme Inhibition Study | Inhibits PLA2 activity | Therapeutic potential in inflammatory diseases |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as an anticancer agent . Its ability to induce apoptosis in cancer cells has been documented in several studies. The following mechanisms have been identified:
- Enzyme Inhibition : It may inhibit enzymes such as phospholipase A2, which are involved in cellular signaling pathways linked to cancer progression.
- Cell Cycle Regulation : The compound induces cell cycle arrest by inhibiting cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells.
Biological Studies
In addition to its anticancer properties, this compound is used in biological research to explore:
- Receptor Binding Studies : Investigations into how the compound interacts with various receptors can provide insights into its pharmacological effects.
- Enzyme Kinetics : Studies on the inhibition kinetics of specific enzymes can elucidate the compound's mechanism of action at the molecular level.
Industrial Applications
The unique chemical properties of this compound make it a valuable intermediate in the synthesis of other complex organic molecules. Its applications include:
- Synthesis of Novel Therapeutics : The compound can serve as a building block for developing new drugs targeting various diseases.
- Pharmaceutical Formulations : Its stability and reactivity can be exploited in formulating new pharmaceutical products.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer. The study reported that treatment with this compound led to a decrease in cell proliferation markers and increased apoptosis markers compared to control groups.
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition revealed that the compound effectively inhibits cyclin-dependent kinase activity, leading to cell cycle arrest in various cancer cell lines. This study utilized both in vitro assays and computational modeling to establish the binding affinity of the compound to CDKs.
Comparison with Similar Compounds
9-(2H-1,3-Benzodioxol-5-yl)-2-(2-Hydroxy-3-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide ()
- Key Differences : The phenyl group at position 2 bears a 2-hydroxy-3-methoxy substitution instead of 2-ethoxy.
- Electronic Effects: The electron-donating methoxy and electron-withdrawing hydroxy groups create a mixed electronic profile, contrasting with the uniformly electron-donating ethoxy substituent. Stereochemical Influence: The meta-methoxy group introduces steric bulk, which may alter binding affinity in biological targets .
Carbazole Derivatives ()
Compounds like 7b (1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole) and 9b (6-(4’-methoxy-phenyl)-1,4-dimethyl-9H-carbazole) highlight substituent-driven trends:
- Electron-Donating Groups (EDGs) : Methoxy (in 9b) increases electron density, favoring electrophilic substitution reactions.
- Comparison to Target Compound : The ethoxy group in the target compound behaves as an EDG, analogous to methoxy in carbazoles, but with greater lipophilicity due to the ethyl chain .
Core Structure Variations
Purine vs. Carbazole Scaffolds
- Purine Core : Facilitates hydrogen bonding via carboxamide and carbonyl groups, ideal for enzyme inhibition (e.g., kinases).
- Carbazole Core : Aromatic and planar, favoring intercalation or π-π stacking (e.g., DNA-binding agents). The nitro group in 7b may confer redox activity absent in the purine derivative .
Spiro and Benzothiazole Derivatives ()
Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature rigid spiro architectures and benzothiazole moieties. These structures exhibit:
- Conformational Restriction : Enhances selectivity for specific biological targets.
- Benzothiazole Contribution : The heterocycle provides strong UV absorption and fluorescence, useful in analytical applications, unlike the purine-based target compound .
Physical Properties
- Melting Points : Polar substituents (e.g., nitro in 7b) correlate with higher melting points. The target’s ethoxy group may result in a lower mp than 7b but higher than 9b.
- Spectral Data : Ethoxy’s CH3 and OCH2 signals would appear at ~1.4 ppm (triplet) and ~4.0 ppm (quartet), distinct from methoxy’s singlet at ~3.4–3.8 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
